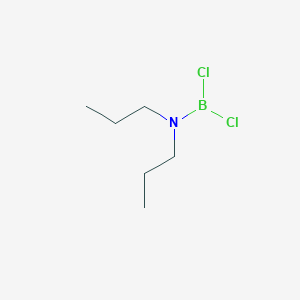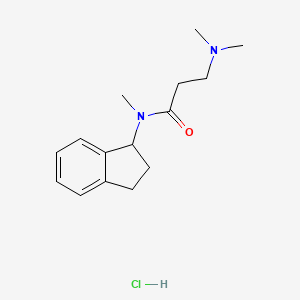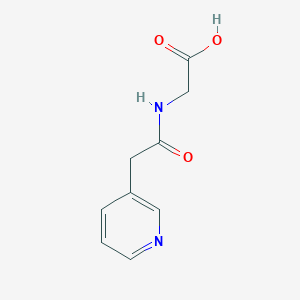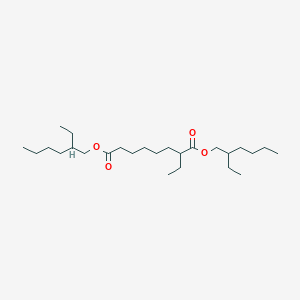![molecular formula C17H15NO5S B14741869 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid CAS No. 6271-11-0](/img/structure/B14741869.png)
4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyphenylamino group, and a sulfonic acid group attached to a naphthalene ring. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid typically involves the reaction of 2-naphthol with sulfonating agents to introduce the sulfonic acid groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and substitution reactions. The process is optimized to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalenesulfonic acids, which are used in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and paper.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxy and methoxyphenylamino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methoxyphenylamino group.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Contains an amino group and is used in the synthesis of azo dyes.
Naphthalene-2-sulfonic acid: Lacks the hydroxy and amino groups but serves as a precursor in the synthesis of more complex compounds.
Uniqueness
4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
6271-11-0 |
|---|---|
Molecular Formula |
C17H15NO5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-7-(2-methoxyanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO5S/c1-23-17-5-3-2-4-15(17)18-12-6-7-14-11(8-12)9-13(10-16(14)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) |
InChI Key |
XWZHIFXGDVIKDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)



![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)




![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)


